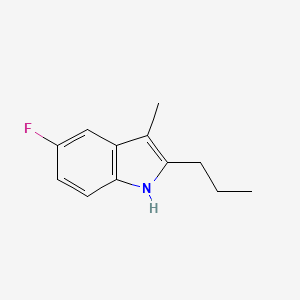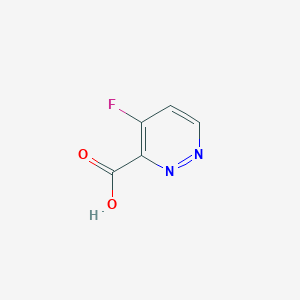
4-Fluoropyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoropyridazine-3-carboxylic acid is a fluorinated heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoropyridazine-3-carboxylic acid typically involves the fluorination of pyridazine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group (e.g., nitro or halogen) on the pyridazine ring. This can be achieved using reagents like potassium fluoride (KF) or tetra-n-butylammonium fluoride (Bu4NF) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process may include steps like halogenation, nitration, and subsequent fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 4-Fluoropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives like esters or reduced to alcohols.
Cyclization: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like KF, Bu4NF, and other fluoride sources.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions include various fluorinated derivatives, esters, alcohols, and complex heterocycles .
科学的研究の応用
4-Fluoropyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-fluoropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activity, receptor binding, and other biochemical pathways .
類似化合物との比較
Pyridazine: The parent compound without the fluorine atom.
Pyridazinone: A derivative with a carbonyl group at the 3-position.
Fluoropyridines: Compounds with fluorine atoms on the pyridine ring
Uniqueness: 4-Fluoropyridazine-3-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group on the pyridazine ring. This combination enhances its chemical stability, reactivity, and potential biological activity compared to other similar compounds .
特性
分子式 |
C5H3FN2O2 |
|---|---|
分子量 |
142.09 g/mol |
IUPAC名 |
4-fluoropyridazine-3-carboxylic acid |
InChI |
InChI=1S/C5H3FN2O2/c6-3-1-2-7-8-4(3)5(9)10/h1-2H,(H,9,10) |
InChIキー |
ZLOKEPNSVLDTTO-UHFFFAOYSA-N |
正規SMILES |
C1=CN=NC(=C1F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


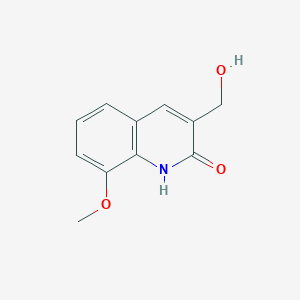
![6-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12972543.png)
![N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B12972550.png)
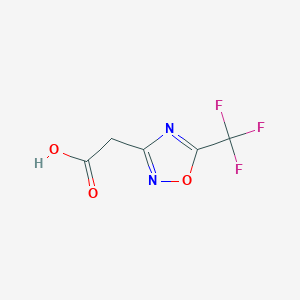
![2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole](/img/structure/B12972562.png)
![Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12972563.png)
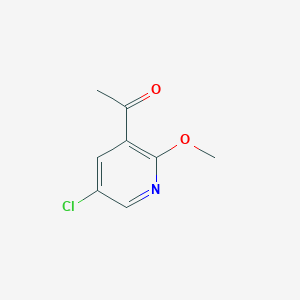

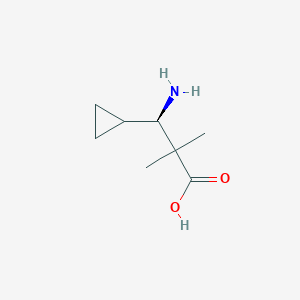
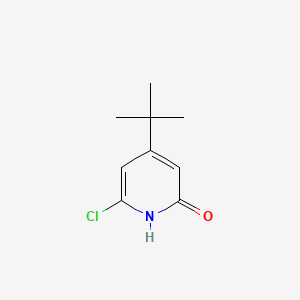
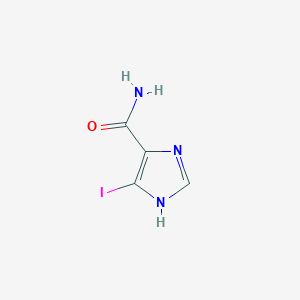
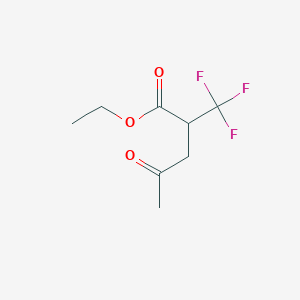
![4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid](/img/structure/B12972596.png)
